molecular formula C6H2Cl2FN3 B8264261 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B8264261
M. Wt: 206.00 g/mol
InChI Key: JBUGQTITFUMRDH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyrrolo[2,1-f][1,2,4]triazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole with chloramine and formamidine acetate. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and reagents like hydroxylamine and ammonia .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using a two-vessel-operated process. This method ensures a high yield and purity of the compound. The process involves the use of low-cost raw materials and aims to optimize the overall yield, which can reach up to 55% .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, N,N-dimethylformamide (DMF), and various bases and acids. The reaction conditions vary depending on the desired product and the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with different functional groups attached to the pyrrolo[2,1-f][1,2,4]triazine core .

Scientific Research Applications

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

2,4-Dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. Similar compounds include:

Properties

IUPAC Name

2,4-dichloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUGQTITFUMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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